molecular formula C15H11N3 B11875218 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile

2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile

Cat. No.: B11875218
M. Wt: 233.27 g/mol
InChI Key: MFLRIBNUBNUTFJ-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-pyridinecarboxaldehyde with indole-3-acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding sites, while the pyridine ring can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1H-indole: Lacks the acetonitrile group, which may affect its reactivity and biological activity.

    2-(Pyridin-2-yl)-1H-indole: Similar structure but with the pyridine nitrogen in a different position, leading to different binding properties.

    2-(Pyridin-3-yl)-3H-indole: Different tautomeric form, which can influence its chemical behavior.

Uniqueness

2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole and pyridine rings, which provide a versatile platform for chemical modifications and biological interactions. Its acetonitrile group also adds to its reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(4-pyridin-3-yl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-7-6-12-10-18-14-5-1-4-13(15(12)14)11-3-2-8-17-9-11/h1-5,8-10,18H,6H2

InChI Key

MFLRIBNUBNUTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC#N)C3=CN=CC=C3

Origin of Product

United States

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